molecular formula C8H6BrNO2 B11716532 8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one

8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B11716532
M. Wt: 228.04 g/mol
InChI Key: UEJODCKGTSRCDH-UHFFFAOYSA-N
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Description

8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that contains both bromine and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the bromination of 1H-benzo[d][1,3]oxazin-2(4H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d][1,3]oxazin-2(4H)-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism by which 8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in these interactions by forming halogen bonds or participating in other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d][1,3]oxazin-2(4H)-one: The parent compound without the bromine atom.

    8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one: A similar compound with a chlorine atom instead of bromine.

    8-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one: A fluorinated analog.

Uniqueness

8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and interactions. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other specific interactions, making it a valuable tool in various research applications.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

8-bromo-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H6BrNO2/c9-6-3-1-2-5-4-12-8(11)10-7(5)6/h1-3H,4H2,(H,10,11)

InChI Key

UEJODCKGTSRCDH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)Br)NC(=O)O1

Origin of Product

United States

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